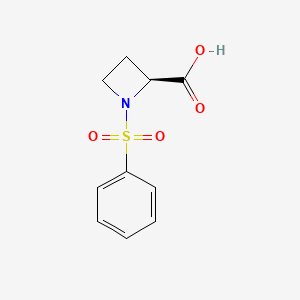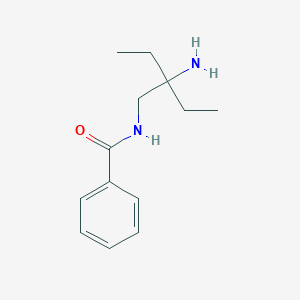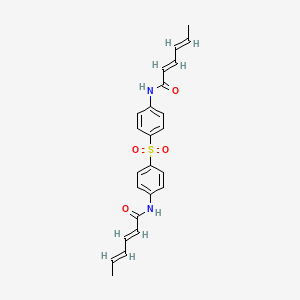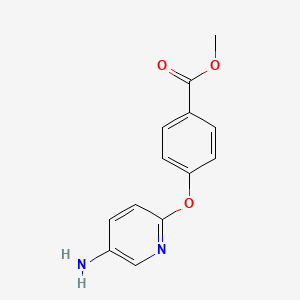
5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine
Overview
Description
5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the pyrimidine family and is used in the synthesis of various organic compounds.
Mechanism of Action
The exact mechanism of action of 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins involved in cellular processes. For example, some studies have shown that pyrimido[4,5-b]quinolines synthesized from 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine can inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine has been shown to have various biochemical and physiological effects. For example, some studies have shown that pyrimido[4,5-c]pyridazines synthesized from 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine can induce apoptosis (programmed cell death) in cancer cells. Other studies have shown that pyrimido[4,5-d]pyrimidines synthesized from 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine can inhibit the activity of certain enzymes involved in viral replication.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds with potential applications in medicinal chemistry. Another advantage is its relatively low cost compared to other chemical compounds used in similar applications.
One limitation of using 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols. Another limitation is its limited solubility in certain solvents, which can make purification and analysis of the synthesized compounds challenging.
Future Directions
There are several future directions for the use of 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine in scientific research. One direction is the synthesis of new pyrimidine-based compounds with potential applications in medicinal chemistry. Another direction is the study of the mechanism of action of these compounds and their effects on cellular processes. Additionally, the use of 5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine in combination with other chemical compounds or therapies may lead to new treatment options for various diseases.
Scientific Research Applications
5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine has been used in various scientific research applications. It has been used as a building block in the synthesis of various organic compounds such as pyrimido[4,5-b]quinolines, pyrimido[4,5-c]pyridazines, and pyrimido[4,5-d]pyrimidines. These compounds have been studied for their potential applications in medicinal chemistry, particularly as anticancer and antiviral agents.
properties
IUPAC Name |
5-bromo-2-chloro-4-thiophen-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2S/c9-5-4-11-8(10)12-7(5)6-2-1-3-13-6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYDJRDLCCLRRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-4-(thiophen-2-yl)pyrimidine | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5,5-trimethyl-N-[2-(2H-tetrazol-5-yl)phenyl]hexanamide](/img/structure/B7549297.png)






![1,2,5-Oxadiazol-3-amine, 4-[5-(1-methyl-5-pyrazolyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B7549337.png)

![2-[(2Z)-3-(4-methoxyphenyl)-4-oxo-2-(2-oxopropylidene)-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B7549369.png)


![4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7549395.png)
